Enhanced Reactivity of 4-Nitrophenyl Esters vs. Thiophenyl Esters in Peptide Bond Formation
In a foundational study, Bodánszky demonstrated that nitrophenyl esters provide significantly superior results in dipeptide synthesis compared to thiophenyl esters. While specific rate constants were not tabulated, the qualitative observation that 'nitrophenyl esters gave much better results than thiophenyl esters' under identical conditions underscores the practical advantage of the 4-nitrophenyl leaving group [1]. This translates to faster coupling kinetics and higher isolated yields in peptide assembly.
| Evidence Dimension | Relative Coupling Efficiency (Qualitative) |
|---|---|
| Target Compound Data | Significantly improved dipeptide yields |
| Comparator Or Baseline | Thiophenyl esters |
| Quantified Difference | Not quantified; qualitatively superior performance |
| Conditions | Aminolysis with ethyl glycinate in a model dipeptide synthesis |
Why This Matters
Procurement of Boc-Tyr(Bzl)-ONp over a hypothetical thiophenyl analog ensures more efficient and higher-yielding peptide couplings, reducing material waste and synthesis time.
- [1] Bodánszky M. Synthesis of Peptides by Aminolysis of Nitrophenyl Esters. Nature. 1955;175:685. View Source
